Ablukast

Description

See also: this compound Sodium (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGYJWZYDAROFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869277 | |

| Record name | 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96566-25-5, 131147-29-0 | |

| Record name | Ablukast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96566-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ablukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096566255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 23-3544 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131147290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABLUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000TKM5BBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ablukast: A Technical Overview of its Mechanism of Action as a Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Published: November 27, 2025

Introduction

Ablukast, also known by its developmental code Ro 23-3544, is an experimental drug identified as a specific and active leukotriene receptor antagonist.[1][2][3] Investigated for its potential therapeutic applications in inflammatory conditions such as asthma, skin disorders, and inflammatory bowel disease, this compound reached Phase III clinical trials before its development was discontinued in 1996.[1] This document provides an in-depth technical guide on the core mechanism of action of this compound, based on the available scientific literature.

Core Mechanism of Action: Cysteinyl Leukotriene Receptor Type 1 (CysLT1) Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the cysteinyl leukotriene receptor type 1 (CysLT1).[2] Cysteinyl leukotrienes (CysLTs), namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid inflammatory mediators synthesized from arachidonic acid by the 5-lipoxygenase pathway. These molecules play a crucial role in the pathophysiology of asthma and other inflammatory diseases.

By binding to the CysLT1 receptor, CysLTs trigger a cascade of intracellular signaling events that lead to:

-

Bronchoconstriction: Contraction of the smooth muscle surrounding the airways.

-

Increased Vascular Permeability: Leading to tissue swelling (edema).

-

Mucus Hypersecretion: Contributing to airway obstruction.

-

Eosinophil Chemotaxis: Recruitment of inflammatory cells to the site of inflammation.

This compound, as a CysLT1 receptor antagonist, competitively blocks the binding of these endogenous ligands, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects. It is specifically described as a potent leukotriene D4 (LTD4) receptor antagonist.

Preclinical Pharmacology

While detailed quantitative data from preclinical studies are not widely available in the public domain due to the discontinuation of the drug's development, existing research provides a qualitative understanding of this compound's pharmacological profile.

In Vitro Studies

In Vivo Studies

-

Inhibition of Bronchoconstriction: this compound has been shown to effectively reduce bronchoconstriction induced by LTC4 and antigens in guinea pig models.

-

Antagonism of Leukotriene-Induced Hypotension: In studies on the American bullfrog, Ro 23-3544 was shown to antagonize the hypotensive effects induced by N-methyl leukotriene C4 (a non-metabolizable LTC4 analogue), LTC4, and high doses of LTD4 and LTE4.

Signaling Pathway

The binding of cysteinyl leukotrienes to the CysLT1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.

This compound, by blocking the CysLT1 receptor, prevents the initiation of this signaling cascade.

Experimental Protocols

Due to the discontinuation of this compound's development, detailed experimental protocols from pivotal studies are not available in the public domain. The following represents a generalized workflow for characterizing a CysLT1 receptor antagonist, based on standard pharmacological practices.

References

An In-Depth Technical Guide to the Chemical Structure and Pharmacological Profile of Ablukast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ablukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] It was investigated for its potential therapeutic applications in inflammatory conditions such as asthma and allergic rhinitis.[1] As a member of the leukotriene receptor antagonist class of drugs, this compound interferes with the pro-inflammatory signaling cascade of cysteinyl leukotrienes, which are potent mediators of bronchoconstriction and the inflammatory response in the airways. Although its clinical development was discontinued in Phase III trials, the study of this compound and its congeners has contributed significantly to the understanding of the role of leukotrienes in inflammatory diseases and the development of successful therapeutics such as montelukast and zafirlukast.[1] This guide provides a detailed overview of the chemical structure, mechanism of action, and pharmacological context of this compound.

Chemical Structure and Properties

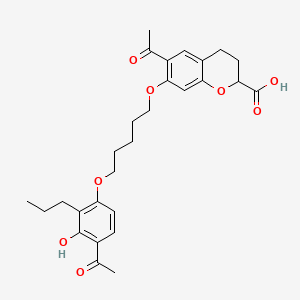

This compound is chemically known as 6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]chroman-2-carboxylic acid. Its structure is characterized by a chroman carboxylic acid core, a central pentoxy linker, and a substituted phenoxy moiety.

| Property | Value | Source |

| IUPAC Name | 6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]chroman-2-carboxylic acid | Wikipedia |

| CAS Number | 96566-25-5 | Wikipedia |

| Molecular Formula | C28H34O8 | Wikipedia |

| Molar Mass | 498.565 g/mol | Wikipedia |

| SMILES | CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=CC3=C(CCC(O3)C(=O)O)C=C2C(=O)C | Wikipedia |

| InChI | InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33) | Wikipedia |

Mechanism of Action: The Leukotriene Signaling Pathway

This compound exerts its pharmacological effects by competitively antagonizing the CysLT1 receptor. This receptor is a key component of the leukotriene signaling pathway, a critical inflammatory cascade.

The pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[2][3] The enzyme 5-lipoxygenase (5-LO), in conjunction with 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into the unstable epoxide leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or, in cells expressing LTC4 synthase, conjugated with glutathione to form leukotriene C4 (LTC4).

LTC4 is actively transported out of the cell and can be sequentially converted to leukotriene D4 (LTD4) and leukotriene E4 (LTE4) by cell surface peptidases. These three molecules, LTC4, LTD4, and LTE4, are collectively known as the cysteinyl leukotrienes (CysLTs).

The CysLTs bind to and activate CysLT receptors, primarily the CysLT1 receptor, which is found on various cells, including airway smooth muscle cells and eosinophils. Activation of the CysLT1 receptor, a G-protein coupled receptor, triggers a signaling cascade that leads to increased intracellular calcium levels. This results in physiological responses such as smooth muscle contraction (bronchoconstriction), increased vascular permeability, and the recruitment of eosinophils, all of which are hallmark features of asthma and allergic rhinitis.

This compound, by blocking the CysLT1 receptor, prevents the binding of cysteinyl leukotrienes and thereby inhibits these pro-inflammatory effects.

Figure 1: The Leukotriene Signaling Pathway and the Point of Inhibition by this compound.

Pharmacological Data (Comparative)

| Compound | Target | Assay | Value |

| Montelukast | CysLT1 Receptor | [³H]-LTD4 Binding Inhibition (Ki) | 1.8 nM |

| Zafirlukast | CysLT1 Receptor | [³H]-LTD4 Binding Inhibition (Ki) | 0.4 nM |

| Montelukast | CysLT1 Receptor | Functional Antagonism (pA2) | 8.0 |

| Zafirlukast | CysLT1 Receptor | Functional Antagonism (pA2) | 9.3 |

Note: The data presented in this table is for montelukast and zafirlukast and is intended to be representative of the CysLT1 antagonist class. It does not represent data for this compound itself.

Experimental Protocols

The characterization of CysLT1 receptor antagonists like this compound typically involves a series of in vitro and in vivo experiments to determine their binding affinity, functional antagonism, and efficacy. A representative experimental protocol for a CysLT1 receptor binding assay is described below.

CysLT1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the CysLT1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human CysLT1 receptor (e.g., U937 cells).

-

Radioligand: [³H]-LTD4.

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control: A high concentration of a known CysLT1 receptor antagonist (e.g., montelukast).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA).

-

Scintillation cocktail and a scintillation counter.

Methodology:

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]-LTD4 (at a concentration close to its Kd), and varying concentrations of the test compound or the non-specific binding control.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Ki Calculation: Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a CysLT1 Receptor Binding Assay.

Conclusion

This compound is a notable example of a CysLT1 receptor antagonist that, despite not reaching the market, has played a role in the broader effort to develop effective treatments for inflammatory respiratory diseases. Its chemical structure is designed to effectively occupy the binding site of the CysLT1 receptor, thereby blocking the pro-inflammatory actions of cysteinyl leukotrienes. The principles of its mechanism of action and the methods used for its pharmacological characterization are central to the field of leukotriene research and continue to be relevant for the development of new anti-inflammatory therapies.

References

The Discovery and Development of Montelukast: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast, a selective cysteinyl leukotriene receptor antagonist, has become a cornerstone in the management of asthma and allergic rhinitis. This document provides an in-depth technical overview of the discovery, development, and mechanism of action of Montelukast. It details the scientific journey from the identification of leukotrienes as key inflammatory mediators to the synthesis and clinical validation of this targeted therapy. This whitepaper includes a compilation of quantitative data from pivotal clinical trials, outlines key experimental methodologies, and provides visual representations of its signaling pathway and developmental workflow to serve as a comprehensive resource for the scientific community.

Introduction: The Role of Leukotrienes in Inflammatory Airway Disease

The story of Montelukast begins with the identification of leukotrienes in the 1970s and 1980s as potent lipid mediators derived from arachidonic acid.[1] These molecules, particularly the cysteinyl leukotrienes (CysLTs) — LTC₄, LTD₄, and LTE₄ — were found to be critical players in the pathophysiology of asthma and other inflammatory conditions.[1] They are responsible for a cascade of effects including bronchoconstriction, increased mucus production, and airway inflammation. This understanding laid the groundwork for a targeted therapeutic approach: antagonizing the receptors to which these leukotrienes bind.

Discovery and Synthesis of Montelukast

Developed by Merck & Co., Montelukast (marketed as Singulair®) was the culmination of extensive research aimed at creating a potent and selective antagonist for the CysLT1 receptor.[1] The initial chemical synthesis was described in patent EP 0480717 B1. The process has since been refined to improve yield and facilitate large-scale production.

A generalized synthetic scheme involves the coupling of key intermediates to construct the final molecule. While various specific routes exist, a common approach involves the reaction of a mesylate derivative with the dilithium salt of 1-(mercaptomethyl)cyclopropaneacetate. The resulting Montelukast acid is then often purified via the formation of a dicyclohexylammonium salt before being converted to the final sodium salt.

Developmental Timeline and Approval

The development of Montelukast followed a structured path from preclinical research to regulatory approval.

-

Early 1990s: Extensive preclinical studies were conducted by Merck, demonstrating the efficacy of Montelukast in animal models of asthma by mitigating bronchoconstriction and inflammatory responses.[1]

-

Mid-1990s: Montelukast entered rigorous clinical evaluation through a series of Phase II and Phase III trials to assess its safety and efficacy in adults and children.

-

1998: The U.S. Food and Drug Administration (FDA) approved Montelukast for the treatment of asthma in patients aged 6 years and older.[1]

-

2000: The FDA expanded its approved indications to include the management of seasonal and perennial allergic rhinitis.

Below is a diagram illustrating the key phases in the discovery and development of Montelukast.

Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

Montelukast is a highly selective leukotriene receptor antagonist that binds with high affinity to the cysteinyl leukotriene type 1 (CysLT1) receptor. By occupying this receptor, it blocks the binding of the endogenous CysLTs (LTD₄, LTC₄, and LTE₄), thereby inhibiting their pro-inflammatory and bronchoconstrictive effects. This action is specific, as Montelukast does not exhibit any agonist activity.

The signaling cascade initiated by CysLT binding to the CysLT1 receptor involves the activation of G-proteins, leading to downstream effects such as calcium mobilization and protein kinase C activation. These events culminate in smooth muscle contraction, edema, and eosinophil recruitment. Montelukast effectively abrogates this pathway.

Experimental Protocols

Preclinical Evaluation

-

Objective: To determine the binding affinity of Montelukast for the CysLT1 receptor.

-

Methodology:

-

Human monocyte-macrophage like cell lines (e.g., dU937) expressing the CysLT1 receptor are used.

-

Cells are incubated with a radiolabeled CysLT, such as [³H]LTD₄, at a constant concentration (e.g., 0.3 nM).

-

Varying concentrations of unlabeled Montelukast are added to compete for receptor binding.

-

The mixture is incubated at 25°C for 60 minutes.

-

Unbound radioligand is separated from cell-bound ligand by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The concentration of Montelukast that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated to determine its binding affinity.

-

-

Objective: To assess the efficacy of Montelukast in reducing airway inflammation and hyperresponsiveness in a living organism.

-

Methodology (Ovalbumin-Induced Asthma Model in Mice):

-

Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.

-

Challenge: From day 21, mice are challenged with aerosolized OVA for a specified period (e.g., 30 minutes) on several consecutive days.

-

Treatment: Montelukast is administered to the treatment group (e.g., orally) at a predetermined dose prior to each OVA challenge. A control group receives a vehicle.

-

Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, AHR is measured in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Following AHR measurement, BAL is performed to collect airway fluid. The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.

-

Histopathology: Lung tissues are collected, fixed, and stained (e.g., with H&E and PAS) to assess the degree of inflammation, mucus production, and airway remodeling.

-

Clinical Trial Design

A common design for pivotal Phase III trials of Montelukast in chronic asthma is a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adults and adolescents (≥15 years) with chronic, stable asthma. Inclusion criteria often include a forced expiratory volume in one second (FEV₁) between 50% and 85% of the predicted value and a demonstrated reversibility of airway obstruction with a short-acting beta-agonist.

-

Study Phases:

-

Run-in Period: A 2-week single-blind placebo period to establish baseline asthma symptoms and medication use.

-

Treatment Period: A 12-week double-blind period where patients are randomized to receive either Montelukast (e.g., 10 mg once daily) or a matching placebo.

-

Washout Period: A 3-week period to assess for any rebound effects after cessation of treatment.

-

-

Primary Endpoints:

-

Change from baseline in FEV₁.

-

Change from baseline in daytime asthma symptom scores.

-

-

Secondary Endpoints:

-

"As-needed" beta-agonist use.

-

Nocturnal awakenings due to asthma.

-

Asthma exacerbation rates.

-

Peripheral blood eosinophil counts.

-

Clinical Efficacy and Safety Data

Numerous clinical trials have established the efficacy and safety of Montelukast in the treatment of asthma and allergic rhinitis.

Efficacy in Chronic Asthma

Montelukast has been shown to significantly improve multiple parameters of asthma control compared to placebo. In adults, a 10 mg daily dose typically leads to statistically significant improvements in FEV₁, daytime and nighttime symptoms, and a reduction in the need for rescue beta-agonist medication. The effects of Montelukast can be additive to those of inhaled corticosteroids (ICS), and its use may allow for a reduction in the required ICS dose.

Table 1: Summary of Efficacy Data from a Pivotal 12-Week Clinical Trial in Adults with Chronic Asthma

| Parameter | Montelukast 10 mg (n=~350) | Placebo (n=~350) | p-value |

| Change in FEV₁ (%) | +13.8% | +6.9% | <0.001 |

| Change in Daytime Asthma Score | -0.42 | -0.26 | <0.001 |

| Change in Nocturnal Awakenings/week | -1.2 | -0.4 | <0.001 |

| Change in "As-Needed" β-agonist use (puffs/day) | -1.6 | -0.5 | <0.001 |

| Reduction in Peripheral Eosinophils (%) | -15% | +1% | <0.001 |

Data compiled and generalized from multiple published studies for illustrative purposes.

Efficacy in Allergic Rhinitis

In patients with seasonal allergic rhinitis, Montelukast has demonstrated significant improvements in both daytime and nighttime symptoms compared to placebo.

Table 2: Efficacy in Seasonal Allergic Rhinitis (2-Week Study)

| Parameter (Change from Baseline) | Montelukast 10 mg | Placebo | p-value |

| Daytime Nasal Symptoms Score | -0.37 | -0.24 | ≤0.001 |

| Nighttime Symptoms Score | -0.29 | -0.17 | ≤0.001 |

| Eye Symptoms Score | -0.28 | -0.15 | ≤0.001 |

| Rhinoconjunctivitis Quality of Life Score | -0.63 | -0.43 | ≤0.001 |

Data adapted from a large-scale, multicenter, randomized, double-blind, placebo-controlled trial.

Pharmacokinetic Profile

| Parameter | Value |

| Absorption | Rapidly absorbed following oral administration. |

| Bioavailability (Oral) | Mean of 64%. |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 3 to 4 hours (10 mg tablet in fasted adults). |

| Protein Binding | >99%. |

| Metabolism | Extensively metabolized in the liver, primarily by the CYP2C8 enzyme. |

| Elimination | Excreted almost exclusively via the bile. |

| Plasma Half-life | 2.7 to 5.5 hours in healthy young adults. |

Safety and Tolerability

Montelukast is generally well-tolerated. In clinical trials, the incidence of adverse events was comparable to that of placebo. The most commonly reported adverse effects include headache, abdominal pain, and upper respiratory infection. A boxed warning for neuropsychiatric events has been added to the prescribing information, and healthcare professionals are advised to monitor for such events.

Conclusion

The development of Montelukast represents a successful example of rational drug design, moving from a fundamental understanding of disease pathophysiology to the creation of a targeted, effective, and safe oral therapy. By selectively antagonizing the CysLT1 receptor, Montelukast provides a crucial non-steroidal option for the management of chronic inflammatory airway diseases. The extensive body of preclinical and clinical data underscores its role as an important therapeutic agent for a broad population of patients with asthma and allergic rhinitis. This document has provided a comprehensive technical overview intended to support further research and understanding in the field of respiratory drug development.

References

The Pharmacokinetics and Pharmacodynamics of Cysteinyl Leukotriene Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the core principles of the pharmacokinetics and pharmacodynamics of cysteinyl leukotriene receptor antagonists. The specific drug Ablukast (also known as Ro 23-3544), while a member of this class, was discontinued during Phase III clinical trials in 1996.[1] Consequently, detailed and publicly available quantitative data, comprehensive experimental protocols, and in-depth clinical results for this compound are scarce. This guide will, therefore, utilize publicly available data from representative and approved drugs of the same class, such as Montelukast and Zafirlukast, to illustrate the key concepts and methodologies relevant to researchers and professionals in drug development.

Introduction to Cysteinyl Leukotriene Receptor Antagonists

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid inflammatory mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[2][3][4] They exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).[5] Activation of the CysLT1 receptor in the airways leads to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment, all of which are hallmark features of asthma and allergic rhinitis.

Cysteinyl leukotriene receptor antagonists are a class of drugs that competitively block the binding of CysLTs to the CysLT1 receptor, thereby inhibiting the downstream inflammatory cascade. This compound was developed as a specific and active leukotriene receptor antagonist that showed efficacy in reducing LTC4- and antigen-induced bronchoconstriction in preclinical models.

Pharmacodynamics: Mechanism of Action and In Vitro/In Vivo Effects

The primary pharmacodynamic effect of CysLT1 receptor antagonists is the competitive and selective inhibition of the CysLT1 receptor. This antagonism prevents the physiological and pathological effects of cysteinyl leukotrienes.

Signaling Pathway

Upon binding of cysteinyl leukotrienes, the CysLT1 receptor activates several downstream signaling cascades. These can include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the Ras-Raf-MEK-ERK pathway, which is involved in cellular proliferation and migration. CysLT1 receptor antagonists block the initiation of these signaling events.

References

- 1. researchgate.net [researchgate.net]

- 2. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Leukotriene inhibitors and antagonists in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Binding Affinity of CysLT1 Receptor Antagonists: A Technical Guide

A Note on Ablukast: Despite extensive investigation, publicly available scientific literature does not contain specific quantitative in vitro binding affinity data (such as Kᵢ, IC₅₀, or Kₐ) or detailed experimental protocols for this compound. It is known that this compound is a cysteinyl leukotriene receptor 1 (CysLT1) antagonist that reached Phase III clinical trials for asthma. However, for the purposes of this technical guide, and in the absence of specific data for this compound, we will provide a comprehensive overview of the in vitro binding affinity studies of other well-characterized CysLT1 receptor antagonists. The principles, protocols, and signaling pathways described herein are directly applicable to the study of this compound and other molecules in this class.

This guide is intended for researchers, scientists, and drug development professionals interested in the in vitro characterization of CysLT1 receptor antagonists.

Introduction to CysLT1 Receptor Antagonists

Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1] They exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor. Antagonists of this receptor, such as Montelukast, Zafirlukast, and Pranlukast, are a class of drugs that competitively block the binding of CysLTs to the CysLT1 receptor, thereby inhibiting the downstream inflammatory cascade.[1] These agents are used clinically to manage asthma and allergic rhinitis.[2]

Quantitative Binding Affinity Data

The binding affinity of CysLT1 receptor antagonists is typically determined using in vitro radioligand binding assays. In these assays, the ability of an unlabeled antagonist to displace a radiolabeled ligand from the CysLT1 receptor is measured. The most common metrics reported are the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ).

| Compound | Radioligand | Cell/Tissue Preparation | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Montelukast | [³H]-LTD₄ | Guinea pig lung membranes | 1.1 | 0.18 | Jones et al., 1995 |

| Zafirlukast | [³H]-LTD₄ | Guinea pig lung membranes | 2.2 | 0.4 | Tucker et al., 1994 |

| Pranlukast | [³H]-LTD₄ | Guinea pig lung membranes | 5.4 | 1.7 | Obata et al., 1995 |

| Montelukast | [³H]-MK-571 | Human recombinant CysLT1 | 0.8 | - | Metters et al., 1996 |

| Zafirlukast | [³H]-LTD₄ | Human lung parenchyma | - | 2.5 | Ravasi et al., 2002 |

| Pranlukast | [³H]-LTD₄ | Human lung parenchyma | - | 12 | Ravasi et al., 2002 |

Note: The data presented above are compiled from various sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution.

Experimental Protocols

The following sections detail the typical methodologies employed in radioligand binding assays to determine the binding affinity of CysLT1 receptor antagonists.

Membrane Preparation

-

Tissue/Cell Source: Membranes are typically prepared from tissues or cells endogenously expressing or recombinantly overexpressing the CysLT1 receptor. Common sources include guinea pig lung, human lung parenchyma, or cell lines such as U937 or HEK293 cells transfected with the human CysLT1 receptor.

-

Homogenization: The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the membrane fraction. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.

-

Washing and Storage: The membrane pellet is washed to remove cytosolic components and can be stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford or BCA assay.

Radioligand Binding Assay (Competition Assay)

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

Membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

A fixed concentration of a radiolabeled CysLT1 receptor ligand, such as [³H]-LTD₄ or [³H]-MK-571. The concentration of the radioligand is usually at or below its dissociation constant (Kₐ) to ensure sensitive detection of competition.

-

Varying concentrations of the unlabeled antagonist (e.g., this compound, Montelukast).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 10 mM CaCl₂, pH 7.4).

-

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competing unlabeled ligand.

-

Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of an unlabeled CysLT1 receptor ligand (e.g., 1 µM of unlabeled LTD₄ or the antagonist being tested).

-

Specific Binding: Calculated as Total Binding - NSB.

-

IC₅₀ Determination: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve (plotting specific binding against the log of the antagonist concentration).

-

Kᵢ Calculation: The IC₅₀ value is converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for the receptor.

-

Visualizations

CysLT1 Receptor Signaling Pathway

Caption: CysLT1 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Radioligand Competition Binding Assay Workflow.

References

Ablukast Development Discontinuation: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ablukast was an orally active leukotriene D4 (LTD4) antagonist under investigation during the 1990s for the treatment of inflammatory conditions, primarily asthma. As a member of the then-emerging class of leukotriene receptor antagonists, it held promise as a novel non-steroidal therapy. Despite reaching Phase III clinical trials, the development of this compound was discontinued in 1996. While the precise and officially documented reasons for this discontinuation are not publicly available, this technical guide aims to provide an in-depth analysis of the likely factors that contributed to this decision. By examining the competitive landscape of the time, the known pharmacology of the drug class, and the inherent challenges of drug development, we can construct a well-informed perspective on the cessation of the this compound program.

The Role of Leukotrienes in Inflammation

To understand the rationale behind developing this compound, it is crucial to appreciate the physiological role of leukotrienes. These inflammatory mediators are synthesized from arachidonic acid via the 5-lipoxygenase pathway. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are particularly potent constrictors of airway smooth muscle, increase vascular permeability, and promote the influx of eosinophils, all of which are hallmark features of asthma.[1][2][3]

Leukotriene Signaling Pathway

The following diagram illustrates the synthesis of leukotrienes and the target of antagonists like this compound.

Caption: Leukotriene synthesis pathway and the site of action for CysLT1 receptor antagonists like this compound.

The Competitive Landscape of the 1990s

The 1990s were a critical period for the development of leukotriene antagonists.[4] Several pharmaceutical companies were in a race to bring the first-in-class molecule to market. Understanding this competitive environment is key to postulating why this compound's development may have been halted.

| Compound (Company) | Mechanism of Action | Development Status (Mid-1990s) | Key Characteristics |

| This compound | LTD4 Receptor Antagonist | Phase III Clinical Trials | Details on potency and selectivity are not widely published. |

| Zafirlukast (Zeneca) | LTD4/E4 Receptor Antagonist | Approved by FDA in 1996 | Twice-daily oral administration. |

| Montelukast (Merck) | LTD4 Receptor Antagonist | Approved by FDA in 1998 | Once-daily oral administration, favorable side-effect profile.[5] |

| Pranlukast (SmithKline Beecham/Ono) | LTD4 Receptor Antagonist | Approved in Japan in 1995 | Twice-daily oral administration. |

Table 1: Competitive Landscape of Leukotriene Receptor Antagonists in the Mid-1990s

The successful launch of Zafirlukast and the promising data from Montelukast's clinical trials likely set a very high bar for any competing drug. A strategic decision to discontinue this compound could have been made if its emerging Phase III data did not show a competitive advantage in terms of efficacy, safety, or dosing regimen.

Potential Reasons for Discontinuation: A Hypothetical Analysis

Given the lack of explicit public statements, we can deduce potential reasons for the discontinuation of this compound's development based on common hurdles in late-stage clinical trials.

Insufficient Efficacy

Phase III trials are designed to definitively demonstrate a drug's efficacy in a large patient population. It is plausible that this compound failed to meet its primary endpoints or showed a clinical effect that was not superior, or at least non-inferior, to existing therapies or other leukotriene antagonists in development. During the 1990s, inhaled corticosteroids were already established as a cornerstone of asthma therapy. Any new add-on therapy would need to demonstrate significant additional benefit.

Unfavorable Safety or Tolerability Profile

Late-stage trials often uncover less common but serious adverse events that were not apparent in smaller, earlier-phase studies. The emergence of a significant safety concern would be a compelling reason for discontinuation. While the specific adverse event profile of this compound is not publicly known, issues with liver toxicity or other organ systems could have been a factor. For comparison, other leukotriene antagonists have been associated with rare but serious adverse events, including neuropsychiatric events.

Suboptimal Pharmacokinetic Profile

A drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is critical for its clinical utility. A short half-life requiring frequent dosing (e.g., more than twice daily) would be a significant commercial disadvantage compared to a once-daily formulation like Montelukast. Issues with drug-drug interactions or a highly variable metabolism among individuals could also have posed significant challenges.

Strategic and Commercial Considerations

The decision to terminate a drug development program is often a complex interplay of scientific and commercial factors. Even with a moderately effective and safe drug, a company might decide to discontinue development if the projected market share and return on investment are not favorable. The impending success of competitors with potentially more convenient dosing regimens or better overall clinical profiles could have rendered the commercial prospects of this compound untenable.

Hypothetical Experimental Workflow for a Leukotriene Receptor Antagonist

To provide context for the type of research that would have been conducted on this compound, the following diagram outlines a typical preclinical and clinical development workflow for a leukotriene receptor antagonist.

Caption: A simplified workflow for the development of a leukotriene receptor antagonist.

Conclusion

The discontinuation of this compound's development in 1996, despite reaching late-stage clinical trials, underscores the high-risk nature of pharmaceutical research and development. In the absence of a definitive public statement from the manufacturer, a comprehensive analysis points towards a combination of factors. It is highly probable that the emerging clinical data for this compound did not demonstrate a competitive profile in terms of efficacy, safety, or dosing convenience when compared to other leukotriene antagonists that were successfully brought to market, such as Zafirlukast and Montelukast. The challenging landscape of asthma treatment in the 1990s, with the established efficacy of inhaled corticosteroids, meant that any new therapeutic agent faced a high threshold for demonstrating clinical value. While the specific data from the this compound trials remain undisclosed, the principles of drug development suggest that a failure to meet predefined endpoints for efficacy or the emergence of unforeseen safety concerns were the most likely catalysts for its termination.

References

- 1. Discovery of leukotrienes and development of antileukotriene agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene Receptor Antagonists and Antiallergy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Drug treatment of asthma in the 1990s: achievements and new strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Montelukast: data from clinical trials in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Montelukast

Introduction

Montelukast is a selective and orally active leukotriene D4 receptor antagonist used for the chronic treatment of asthma and the relief of symptoms of allergic rhinitis.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of Montelukast, based on established chemical methodologies. The synthesis involves a multi-step process, culminating in the formation of the final active pharmaceutical ingredient. These application notes are intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the key quantitative data associated with a common synthetic route for Montelukast. Yields and specific conditions may vary depending on the scale and specific laboratory setup.

| Step | Reaction | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Mesylation | (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate | Methane sulfonyl chloride, Triethylamine | Toluene | 1 hour | 70 °C | - |

| 2 | Condensation | Mesylated intermediate, 2-(1-(mercaptomethyl)cyclopropyl)acetic acid | Dicyclohexylamine | Acetone | - | Room Temp | - |

| 3 | Salt Formation | Dicyclohexylamine salt intermediate | Sodium methoxide | - | 1 hour | Room Temp | 88% (overall) |

Experimental Protocols

The synthesis of Montelukast can be achieved through various routes.[3][4][5] A commonly employed laboratory-scale synthesis is outlined below, which involves the mesylation of a key alcohol intermediate followed by condensation with a thiol-containing side chain.

Step 1: Mesylation of the Hydroxy Intermediate

-

To a solution of (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate (1 equivalent) in toluene, add triethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methane sulfonyl chloride (1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

Step 2: Condensation with the Thiol Side Chain

-

Dissolve the crude mesylated intermediate from Step 1 and 2-(1-(mercaptomethyl)cyclopropyl)acetic acid (1.1 equivalents) in a suitable solvent such as toluene.

-

Add a base, such as dicyclohexylamine (2 equivalents), to the mixture.

-

Stir the reaction at 70 °C for 1 hour, or until TLC analysis indicates the consumption of the starting materials.

-

After completion, cool the reaction mixture and crystallize the product, which is the dicyclohexylamine salt of the Montelukast acid.

Step 3: Formation of Montelukast Sodium

-

Suspend the dicyclohexylamine salt from Step 2 in a suitable solvent.

-

Add a solution of sodium methoxide in methanol (1.1 equivalents) to the suspension.

-

Stir the mixture at room temperature for 1 hour to facilitate the salt exchange.

-

The resulting precipitate is Montelukast sodium. Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

-

The final product can be further purified by recrystallization if necessary.

Signaling Pathways and Experimental Workflows

The chemical synthesis of Montelukast is a linear sequence of reactions designed to build the complex molecular structure from simpler starting materials. The overall workflow is depicted in the diagram below.

Caption: Workflow for the laboratory synthesis of Montelukast.

Disclaimer: This protocol is intended for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be strictly followed. The reaction conditions and yields provided are illustrative and may require optimization for specific experimental setups.

References

- 1. sciforum.net [sciforum.net]

- 2. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20120165535A1 - Synthetic method for montelukast sodium intermediate - Google Patents [patents.google.com]

- 5. WO2006008751A2 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]

Application Notes and Protocols for In Vivo Experimental Models Using Montelukast

Audience: Researchers, scientists, and drug development professionals.

Introduction: Montelukast is a selective and potent cysteinyl leukotriene receptor 1 (CysLTR1) antagonist widely recognized for its therapeutic effects in asthma and allergic rhinitis.[1][2] Its mechanism of action involves blocking the pro-inflammatory effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in the pathophysiology of these conditions.[2] Beyond its established clinical use, montelukast has been investigated in various in vivo experimental models to explore its therapeutic potential in other inflammatory diseases. These preclinical studies provide valuable insights into its broader anti-inflammatory and immunomodulatory properties.

This document provides detailed application notes and protocols for two key in vivo experimental models that have utilized montelukast: the Ovalbumin (OVA)-Induced Allergic Asthma Model in mice and the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis.

I. Ovalbumin (OVA)-Induced Allergic Asthma Model

The OVA-induced allergic asthma model is a widely used and reliable model for studying the pathophysiology of asthma and for evaluating the efficacy of anti-asthmatic drugs.[3] This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[4]

Application Note:

Montelukast has been shown to be effective in this model, significantly reducing airway inflammation and remodeling. Specifically, studies have demonstrated that montelukast can decrease airway smooth muscle (ASM) mass and cellularity in bronchoalveolar lavage (BAL) fluid. High-dose montelukast has been observed to reduce the number of eosinophils in the BAL by over 90% and significantly decrease the levels of Th2 cytokines such as IL-4, IL-5, and IL-13.

Experimental Protocol:

This protocol is based on methodologies described in studies investigating the effects of montelukast in OVA-sensitized mice.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade II (Sigma-Aldrich)

-

Aluminum hydroxide (Alum)

-

Montelukast sodium

-

Sterile phosphate-buffered saline (PBS)

-

Ketamine and Xylazine for anesthesia

-

Nebulizer

Procedure:

-

Sensitization:

-

On day 0 and day 7, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 0.2 mL sterile PBS.

-

A control group should receive i.p. injections of aluminum hydroxide in PBS without OVA.

-

-

Montelukast Administration (Prophylactic):

-

Starting from day 20, administer montelukast or vehicle control (e.g., saline) daily. A high-dose regimen of 25 mg/kg of montelukast administered intravenously for 3 days has been shown to be effective. Oral administration is also a viable route.

-

-

Airway Challenge:

-

On day 21, 23, 25, and 27, challenge the mice by intranasal instillation of 100 µg of OVA in 25 µL of PBS under light anesthesia.

-

Alternatively, on days 21 through 25, challenge the mice by exposing them to a nebulized 1% OVA solution in PBS for 30 minutes.

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL):

-

Euthanize mice and cannulate the trachea.

-

Lavage the lungs with PBS to collect BAL fluid.

-

Perform total and differential cell counts to assess inflammatory cell infiltration, particularly eosinophils.

-

-

Histology:

-

Perfuse the lungs and fix in 10% formalin.

-

Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.

-

-

Cytokine Analysis:

-

Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid or lung homogenates using ELISA.

-

-

Airway Hyperresponsiveness (AHR):

-

Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

-

-

Quantitative Data Summary:

| Parameter | Control Group (OVA-sensitized) | Montelukast-treated Group (OVA-sensitized) | Reference |

| BAL Eosinophils | Significantly elevated | >90% reduction | |

| BAL IL-5 Levels | Significantly elevated | Significant reduction | |

| Lung IL-4 Levels | Significantly elevated | Significant reduction | |

| Lung IL-13 Levels | Significantly elevated | Significant reduction | |

| Airway Smooth Muscle Mass | Increased | Decreased | |

| BAL Cellularity | Increased | Decreased |

II. Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). Montelukast has been shown to suppress EAE development in both a prophylactic and therapeutic manner by inhibiting the Th17 response.

Application Note:

In the EAE model, montelukast treatment leads to a reduction in clinical scores, inflammation, and demyelination in the CNS. It has been demonstrated that montelukast inhibits the development and encephalitogenic potential of Th17 cells, which play a crucial role in the pathogenesis of EAE.

Experimental Protocol:

This protocol is based on methodologies for inducing EAE in C57BL/6 mice and subsequent treatment with montelukast.

Materials:

-

C57BL/6 mice (female, 8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

Montelukast sodium

-

Sterile PBS

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 peptide in CFA.

-

On day 0 and day 2, administer 200 ng of PTX intraperitoneally.

-

-

Montelukast Administration:

-

Prophylactic Treatment: Begin daily oral administration of montelukast (2 mg/kg/day) from the day of disease induction (day 0).

-

Therapeutic Treatment: Begin daily oral administration of montelukast (2 mg/kg/day) at the onset of clinical signs (typically around day 10 post-immunization).

-

A control group should receive daily oral administration of PBS.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE and score them on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund or dead

-

-

-

Endpoint Analysis (at the peak of disease or study endpoint):

-

Histology:

-

Perfuse mice with PBS followed by 4% paraformaldehyde.

-

Collect spinal cords and brains for histological analysis.

-

Stain sections with H&E to assess inflammation and Luxol Fast Blue (LFB) to assess demyelination.

-

-

Immunohistochemistry:

-

Stain CNS sections for myelin basic protein (MBP) to further evaluate the degree of demyelination.

-

-

Flow Cytometry:

-

Isolate mononuclear cells from the CNS and lymphoid organs.

-

Perform flow cytometry to analyze T cell populations, particularly Th1 and Th17 cells.

-

-

Quantitative Data Summary:

| Parameter | Control Group (EAE) | Montelukast-treated Group (EAE) | Reference |

| Mean Clinical Score (Prophylactic) | Significantly higher | Significantly lower | |

| Mean Clinical Score (Therapeutic) | Significantly higher | Significantly lower | |

| CNS Inflammation Score (H&E) | High | Significantly reduced | |

| Demyelination Area (%) (LFB) | High | Significantly reduced | |

| MBP Intensity | Low | Significantly higher | |

| CNS Th17 Cell Infiltration | High | Significantly reduced |

III. Signaling Pathways and Experimental Workflows

Signaling Pathway of Montelukast Action

Caption: Montelukast blocks the CysLT1 receptor, inhibiting downstream signaling.

Experimental Workflow for OVA-Induced Asthma Model

Caption: Workflow for the OVA-induced allergic asthma model.

Experimental Workflow for EAE Model

Caption: Workflow for the EAE mouse model.

References

- 1. Montelukast alleviates inflammation in experimental autoimmune encephalomyelitis by altering Th17 differentiation in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies [frontiersin.org]

- 3. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Determine Ablukast Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ablukast is a leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene receptor 1 (CysLT1R). Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators involved in the pathophysiology of inflammatory diseases such as asthma. By blocking the CysLT1R, this compound inhibits the downstream signaling cascades that lead to bronchoconstriction, inflammation, and mucus production. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in vitro.

The primary mechanism of action of this compound involves the competitive antagonism of the CysLT1 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of CysLT1R by its endogenous ligands (LTD4) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, cellular proliferation, and the release of pro-inflammatory mediators.

Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the CysLT1 receptor and the point of inhibition by this compound.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit LTD4-induced intracellular calcium release in cells expressing CysLT1R.

Experimental Workflow: Calcium Mobilization Assay

Protocol

Materials:

-

CysLT1R-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human CysLT1R)

-

Cell culture medium (e.g., DMEM/F-12) with 10% FBS

-

96-well black, clear-bottom microplates

-

This compound stock solution (in DMSO)

-

Leukotriene D4 (LTD4) stock solution

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

-

Cell Plating: Seed the CysLT1R-expressing cells into a 96-well black, clear-bottom microplate at a density of 20,000-50,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127. Dilute this mixture in assay buffer to the final working concentration (typically 1-5 µM).

-

Remove the cell culture medium and add 100 µL of the dye loading solution to each well.

-

Incubate the plate in the dark at 37°C for 1 hour.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer.

-

After incubation, add the desired concentrations of this compound (or vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Agonist Addition and Measurement: Place the plate in the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

-

Establish a baseline reading for 10-20 seconds.

-

Using the instrument's injector, add a pre-determined concentration of LTD4 (typically at its EC80) to all wells.

-

Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response.

-

Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the percentage of inhibition of the LTD4 response against the log concentration of this compound. Determine the IC50 value using a non-linear regression analysis.

Data Presentation

Note: As specific preclinical data for this compound is not publicly available, the following table provides representative data for other CysLT1R antagonists to illustrate the expected format of results.

| Compound | Cell Line | Agonist (LTD4) Conc. | IC50 (nM) |

| This compound | CHO-CysLT1R | 10 nM | Data not available |

| Montelukast (example) | CHO-CysLT1R | 10 nM | 0.5 - 2 |

| Zafirlukast (example) | U937 cells | 10 nM | 2 - 5 |

Leukotriene Release Assay

This assay measures the ability of this compound to inhibit the release of newly synthesized leukotrienes from inflammatory cells, such as mast cells or eosinophils, upon stimulation.

Experimental Workflow: Leukotriene Release Assay

Protocol

Materials:

-

Mast cells (e.g., RBL-2H3 cells) or purified human eosinophils

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Stimulating agent (e.g., calcium ionophore A23187, anti-IgE)

-

Assay buffer

-

Leukotriene C4/D4/E4 enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit

-

Microplate reader (for EIA) or gamma counter (for RIA)

Procedure:

-

Cell Preparation: Culture and harvest the mast cells or eosinophils. Resuspend the cells in assay buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Compound Pre-incubation: In a microcentrifuge tube or 96-well plate, add the cell suspension.

-

Add varying concentrations of this compound or vehicle control.

-

Pre-incubate for 15-30 minutes at 37°C.

-

Cell Stimulation: Add the stimulating agent (e.g., A23187 at 1-5 µM) to initiate leukotriene synthesis and release.

-

Incubate for 15-60 minutes at 37°C.

-

Supernatant Collection: Terminate the reaction by placing the tubes/plate on ice.

-

Centrifuge at 400 x g for 10 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant.

-

Leukotriene Quantification: Measure the concentration of cysteinyl leukotrienes (LTC4/D4/E4) in the supernatant using a commercial EIA or RIA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of leukotriene release for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and performing a non-linear regression analysis.

Data Presentation

Note: As specific preclinical data for this compound is not publicly available, the following table provides representative data for other CysLT1R antagonists to illustrate the expected format of results.

| Compound | Cell Type | Stimulant | Measured Leukotriene | IC50 (µM) |

| This compound | RBL-2H3 | A23187 | CysLTs | Data not available |

| Montelukast (example) | Human Eosinophils | A23187 | CysLTs | 1 - 10 |

| Zafirlukast (example) | Human Mast Cells | Anti-IgE | CysLTs | 0.5 - 5 |

Cell Proliferation and Apoptosis Assays

These assays determine the effect of this compound on the proliferation and survival of cells that are responsive to leukotriene stimulation.

Experimental Workflow: Cell Proliferation/Apoptosis Assay

Application Notes and Protocols for the HPLC Analysis of Ablukast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ablukast is a potent and selective leukotriene receptor antagonist that was investigated for the treatment of inflammatory conditions such as asthma.[1] As with any pharmaceutical compound, accurate and reliable analytical methods are crucial for its quantification in various stages of drug development, including formulation, quality control, and stability studies. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.

These application notes provide a detailed protocol for the determination of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The proposed method is based on established analytical procedures for structurally related leukotriene antagonists and the physicochemical properties of this compound.

Experimental Protocol

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of aromatic carboxylic acids.[2][3][4][5]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate monobasic), with the pH adjusted to 3.0 with phosphoric acid. The recommended starting gradient is 60:40 (v/v) Acetonitrile:Buffer.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: Based on the chemical structure of this compound, which contains benzopyran and acetyl chromophores, a UV detection wavelength in the range of 280-350 nm is expected to provide good sensitivity. For Montelukast, a related compound, detection is often performed around 283 nm or 345 nm. A wavelength of 285 nm is proposed as a starting point for this compound analysis.

-

Data Acquisition: A suitable chromatography data station for data collection and processing.

2. Preparation of Solutions:

-

Diluent: The mobile phase is recommended as the diluent for the preparation of standard and sample solutions.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of a suitable solvent like DMSO, as this compound is soluble in it, and then dilute to volume with the diluent.

-

Standard Working Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-50 µg/mL).

-

Sample Preparation: The sample preparation procedure will depend on the matrix. For a bulk drug sample, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range. For formulated products, a suitable extraction procedure may be required, followed by filtration through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data for the proposed HPLC method for this compound analysis. These values are hypothetical and should be determined experimentally during method validation.

| Parameter | Expected Value |

| Retention Time (min) | 4 - 6 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) (µg/mL) | ~ 0.1 |

| Limit of Quantitation (LOQ) (µg/mL) | ~ 0.3 |

| Precision (%RSD) | < 2.0 |

| Accuracy (% Recovery) | 98 - 102 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its analysis.

Figure 1. Signaling pathway of the Cysteinyl Leukotriene Receptor 1 (CysLT1R) and the inhibitory action of this compound.

Figure 2. Experimental workflow for the HPLC analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. helixchrom.com [helixchrom.com]

- 3. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 4. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 5. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Ablukast: Application Notes for Asthma Research Models

Disclaimer: Ablukast (also known as Ro 23-3544) is an experimental leukotriene receptor antagonist. Its clinical development was discontinued in 1996. As a result, publicly available data on its application in asthma research models is exceptionally limited. The following application notes are compiled from the sparse preclinical data available and supplemented with representative protocols for asthma research models where a compound with this mechanism of action would typically be evaluated.

Introduction

This compound is a potent and specific antagonist of peptidoleukotriene receptors. It was developed to treat inflammatory conditions, including asthma, by inhibiting the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to the CysLT₁ receptor. These eicosanoids are critical mediators in the pathophysiology of asthma, responsible for inducing bronchoconstriction, promoting inflammatory cell recruitment, increasing microvascular permeability, and stimulating mucus secretion. By blocking these effects, this compound was investigated for its potential to alleviate the cardinal symptoms of asthma.

Mechanism of Action

This compound functions as a competitive antagonist of the CysLT₁ receptor. In the context of asthma, allergens trigger the release of cysteinyl leukotrienes from various immune cells, including mast cells and eosinophils. These leukotrienes then bind to CysLT₁ receptors on airway smooth muscle cells and other pro-inflammatory cells. This binding initiates a signaling cascade that leads to airway inflammation and bronchoconstriction. This compound, by occupying the CysLT₁ receptor, prevents leukotriene binding and thereby inhibits these downstream pathological effects.

Preclinical Data

Murine Allergic Contact Dermatitis Model

This model demonstrates the in vivo efficacy of this compound in reducing inflammation.

Experimental Protocol:

-

Animals: BALB/c mice were used for the study.

-

Sensitization: Mice were sensitized by the application of dinitrofluorobenzene (DNFB) to the shaved abdomen.

-

Challenge: Several days after sensitization, the mice were challenged by applying DNFB to one ear.

-

Treatment: this compound (Ro 23-3544) was administered to the mice. The study explored two treatment regimens:

-

Post-challenge Treatment: this compound was given shortly after the DNFB challenge and continued for up to 5 days.

-

Pre-treatment: this compound was administered daily for one week before the DNFB challenge.

-

-

Outcome Measurement: Ear swelling was measured as an indicator of the inflammatory response.

Quantitative Data Summary:

The study demonstrated that this compound was effective in reducing DNFB-induced ear swelling in a dose-dependent manner. The pre-treatment regimen showed a more pronounced reduction in ear swelling within the first 48 hours after the challenge.[1]

| Treatment Group | Outcome Measure | Result |

| DNFB + this compound (Post-challenge) | Ear Swelling | Moderately effective, dose-dependent suppression. |

| DNFB + this compound (Pre-treatment) | Ear Swelling | Marked reduction in the first 48 hours. |

| Croton Oil + this compound | Ear Swelling | No reduction; a slight increase was observed. |

Table 1: Summary of this compound's effect on ear swelling in a murine contact dermatitis model.[1]

Representative Protocol: Ovalbumin-Induced Allergic Asthma Model

The following is a representative protocol for a common preclinical asthma model in which a compound like this compound would have been evaluated. This protocol is not from a specific study on this compound but is a standard methodology in the field.

Methodology:

-

Animals: Typically, BALB/c or C57BL/6 mice are used.

-

Sensitization:

-

On days 0 and 14, mice are sensitized via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (Alum).

-

-

Treatment:

-

Treatment with this compound or a vehicle control would typically begin before the challenge phase and continue daily.

-

-

Airway Challenge:

-

From days 24 to 26, mice are challenged by exposure to an aerosol of OVA (e.g., 1% in saline) for a set duration (e.g., 30 minutes).

-

-

Assessment of Airway Hyperresponsiveness (AHR):

-

On day 27, AHR is measured. Mice are placed in a whole-body plethysmography chamber and exposed to increasing concentrations of aerosolized methacholine. Airway resistance is recorded.

-

-

Bronchoalveolar Lavage (BAL) and Cell Analysis:

-

On day 28, mice are euthanized. The lungs are lavaged with saline via a tracheal cannula.

-

The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.

-

-

Lung Histology:

-

Lungs are perfused, fixed, and embedded in paraffin.

-

Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production and goblet cell hyperplasia.

-

Expected Outcomes in an Asthma Model

Based on its mechanism of action as a CysLT₁ receptor antagonist, the expected effects of this compound in a preclinical asthma model would be:

-

Reduction in Airway Hyperresponsiveness: A significant decrease in airway resistance in response to methacholine challenge compared to the vehicle-treated group.

-

Decreased Inflammatory Cell Infiltration: A reduction in the number of eosinophils and other inflammatory cells in the BAL fluid.

-

Amelioration of Lung Inflammation: Histological analysis would be expected to show reduced peribronchial and perivascular inflammation.

-

Reduced Mucus Production: A decrease in PAS-positive goblet cells in the airway epithelium.

Conclusion

This compound is a leukotriene receptor antagonist that showed promise in early preclinical studies of inflammation. However, its development was halted, and as such, there is a significant lack of data regarding its efficacy and application in specific asthma research models. The provided protocols and expected outcomes are based on the standard methodologies used to evaluate compounds with a similar mechanism of action in the field of asthma research. Further investigation of this compound would require a renewed research and development program.

References

Application Notes and Protocols for Studying Leukotriene Signaling Using CysLT1 Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction: